molecular formula C8H9BrO4 B1479441 5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2092568-07-3

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1479441
CAS No.: 2092568-07-3
M. Wt: 249.06 g/mol
InChI Key: ARDSGXYFTYFSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H9BrO4 and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The compound interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential as a drug candidate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of enzymes involved in these pathways, leading to changes in cellular responses and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity studies are essential for determining safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function

Properties

IUPAC Name

5-(bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSGXYFTYFSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)OC2)C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 3
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 4
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 5
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 6
5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.